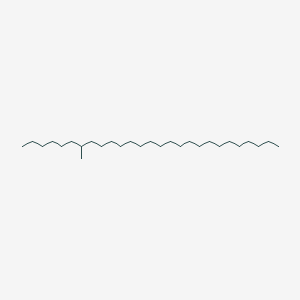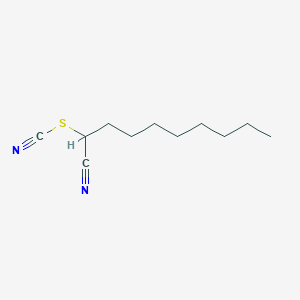
1-Cyanononyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanononyl thiocyanate is an organic compound characterized by the presence of both a cyano group (-CN) and a thiocyanate group (-SCN) attached to a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanononyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of nonyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiocyanate ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanononyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyanononyl thiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyanononyl thiocyanate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiocyanate group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, and other biological effects .
Comparison with Similar Compounds
- 1-Cyanononyl isothiocyanate
- 1-Cyanononyl cyanate
- 1-Cyanononyl isocyanate
Comparison: 1-Cyanononyl thiocyanate is unique due to the presence of both cyano and thiocyanate groups, which confer distinct reactivity and properties. Compared to its isothiocyanate and cyanate analogs, this compound exhibits different reactivity patterns, particularly in nucleophilic substitution and redox reactions .
Properties
CAS No. |
64148-61-4 |
|---|---|
Molecular Formula |
C11H18N2S |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-cyanononyl thiocyanate |
InChI |
InChI=1S/C11H18N2S/c1-2-3-4-5-6-7-8-11(9-12)14-10-13/h11H,2-8H2,1H3 |
InChI Key |
UZGMBFDUEDDUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
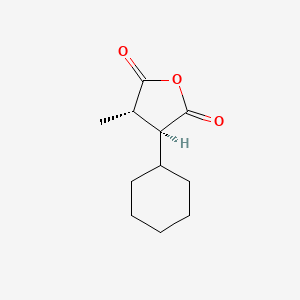
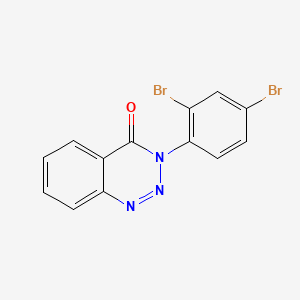
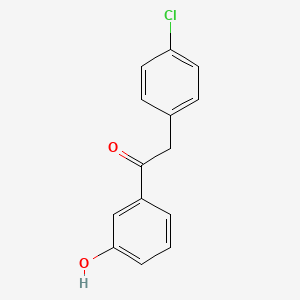

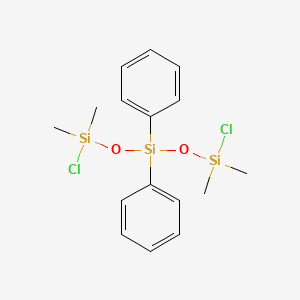
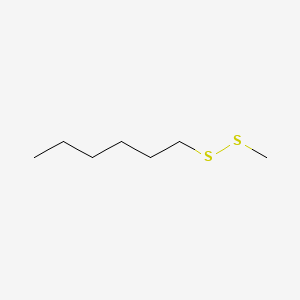

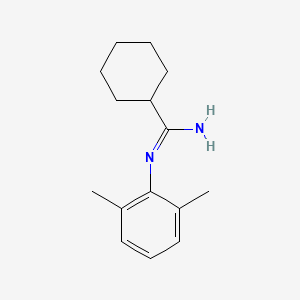
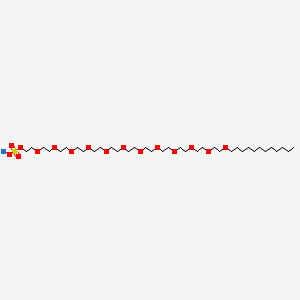
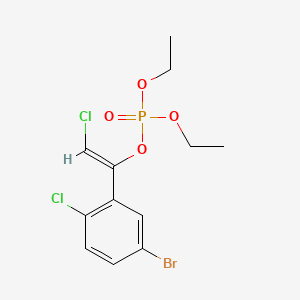
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

